molecular formula C9H14N2S B13158355 4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole

4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole

Cat. No.: B13158355
M. Wt: 182.29 g/mol
InChI Key: PHOSOEDOSCJVIG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with two methyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4,5-dimethylthiazole with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiazole or pyrrolidine rings.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-(pyridin-3-YL)-1,3-thiazole
  • 4,5-Dimethyl-2-(piperidin-3-YL)-1,3-thiazole
  • 4,5-Dimethyl-2-(morpholin-3-YL)-1,3-thiazole

Uniqueness

4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole is unique due to its specific substitution pattern and the presence of both a thiazole and pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4,5-dimethyl-2-pyrrolidin-3-yl-1,3-thiazole

InChI

InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-3-4-10-5-8/h8,10H,3-5H2,1-2H3

InChI Key

PHOSOEDOSCJVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2CCNC2)C

Origin of Product

United States

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